molecular formula C11H16O2 B14853815 2-Ethyl-6-isopropoxyphenol CAS No. 1243281-46-0

2-Ethyl-6-isopropoxyphenol

Cat. No.: B14853815
CAS No.: 1243281-46-0
M. Wt: 180.24 g/mol
InChI Key: PPKPFROKBDCQQD-UHFFFAOYSA-N
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Description

2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a propan-2-yloxy group attached to the phenol ring. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-ethylphenol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethyl or propan-2-yloxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-6-METHYLPHENOL: Similar in structure but with a methyl group instead of a propan-2-yloxy group.

    2-ETHYL-4-METHYLPHENOL: Another similar compound with a different substitution pattern on the phenol ring.

Uniqueness

2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties compared to other phenols

Properties

CAS No.

1243281-46-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethyl-6-propan-2-yloxyphenol

InChI

InChI=1S/C11H16O2/c1-4-9-6-5-7-10(11(9)12)13-8(2)3/h5-8,12H,4H2,1-3H3

InChI Key

PPKPFROKBDCQQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC(C)C)O

Origin of Product

United States

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